Etomidate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

249.32 g/mol |

IUPAC Name |

ethyl 3-[(1R)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1/i4D,5D,6D,7D,8D |

InChI Key |

NPUKDXXFDDZOKR-IYMQPUKBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C)N2C=NC=C2C(=O)OCC)[2H])[2H] |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

What is Etomidate-d5 and its chemical structure

An In-depth Technical Guide to Etomidate-d5

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive overview of this compound, including its chemical properties, structure, synthesis, and analytical applications.

Introduction

This compound is the deuterium-labeled analog of etomidate (B1671615), a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for procedural sedation.[1][2] The "d5" designation indicates that five hydrogen atoms on the phenyl ring of the etomidate molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic substitution makes this compound an ideal internal standard for bioanalytical methods.[1][3] Its primary application is in pharmacokinetic, metabolic, and toxicological studies where the precise and accurate quantification of etomidate in biological matrices is required.[3][4] By incorporating this compound into a sample, variations in sample preparation and instrument response can be normalized, significantly improving the reliability of quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3][5]

Chemical Identity and Physicochemical Properties

This compound shares a core structure with its parent compound but is distinguished by the isotopic labeling on its phenyl group. Its chemical and physical properties are summarized below.

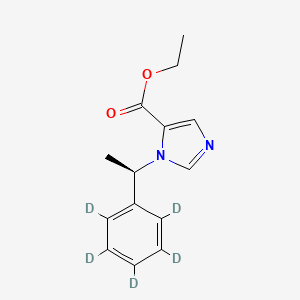

Chemical Structure

The structure of this compound features an imidazole (B134444) ring, an ethyl ester group, and a chiral center, with five deuterium atoms substituting the hydrogens on the terminal phenyl ring.

Caption: Chemical structure of this compound.

Data Presentation: Chemical and Physical Properties

All relevant quantitative and qualitative data for this compound are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | ethyl (R)-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate | [3][6] |

| Synonyms | (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5, Amidate-D5 | [1][7] |

| CAS Number | 3046414-03-0 | [1][4] |

| Molecular Formula | C₁₄H₁₁D₅N₂O₂ | [1][4][6][7][8] |

| InChI Key | NPUKDXXFDDZOKR-IYMQPUKBSA-N | [1][4] |

| SMILES | O=C(OCC)C1=CN=CN1--INVALID-LINK--C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H] |[1] |

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 249.32 g/mol | [6][7][8] |

| Exact Mass | 249.1526 Da | [4] |

| Appearance | Colorless Oil / Neat Liquid | [1][6] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1] |

| Storage | Short term: 0-4°C; Long term: -20°C |[4] |

Experimental Protocols

General Synthetic Pathway

The synthesis of this compound is not extensively detailed in public literature, but it follows the established routes for unlabeled etomidate, substituting a key starting material with its deuterated counterpart. A plausible route starts from (R)-1-(phenyl-d5)ethanol.[9]

Caption: Plausible synthetic workflow for this compound.

Methodology:

-

Bromination: The hydroxyl group of (R)-1-(phenyl-d5)ethanol is converted to a good leaving group, typically by reacting with an agent like phosphorus tribromide (PBr₃) to yield (R)-1-(1-bromoethyl)benzene-d5.

-

Nucleophilic Substitution: The resulting deuterated bromide undergoes an Sₙ2 reaction with ethyl imidazole-4-carboxylate. A weak base, such as potassium carbonate (K₂CO₃), is used to facilitate the reaction, affording the crude this compound product.[9]

-

Purification: The crude product is purified using standard techniques, such as column chromatography, to yield the final high-purity this compound.

Bioanalytical Quantification of Etomidate using this compound

This compound is the preferred internal standard for the quantification of etomidate in biological fluids via LC-MS/MS.

Caption: Experimental workflow for etomidate quantification.

Detailed Protocol (UPLC-MS/MS): This protocol is a composite based on published methods for the analysis of etomidate in blood and urine.[10][11]

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., blood, urine), add a known concentration of this compound solution as the internal standard.

-

Add acetonitrile (B52724) to precipitate proteins.[11]

-

Vortex the mixture thoroughly and then centrifuge to pellet the precipitated solids.

-

Transfer the resulting supernatant for analysis.

-

-

Chromatographic and Mass Spectrometric Conditions: The parameters are summarized in the table below.

Table 3: LC-MS/MS Method Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| System | Ultra-High Performance Liquid Chromatography (UPLC) | [11] |

| Column | C18 reversed-phase column | [11] |

| Mobile Phase | Gradient elution with acetonitrile and 5 mmol/L ammonium (B1175870) acetate | [11] |

| Flow Rate | ~1.0 mL/min | [12] |

| Column Temperature | 30 °C | [10] |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [11] |

| Detection | Tandem Mass Spectrometry (MS/MS) |[10] |

Table 4: Method Performance Data

| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

|---|---|---|---|---|

| Etomidate | Blood | 2.5 | N/A | [11] |

| Etomidate Acid | Blood | 7.5 | N/A | [11] |

| Etomidate | Urine | 0.4 | 0.4 - 120.0 | [10] |

| Etomidate Acid | Urine | 1.0 | 1.0 - 300.0 |[10] |

Metabolism

Etomidate is rapidly metabolized in the liver and plasma via ester hydrolysis to its primary and pharmacologically inactive metabolite, etomidate acid.[10] this compound undergoes the same metabolic transformation, yielding etomidate acid-d5. The internal standard for the metabolite, etomidate acid-d5, can be synthesized by the alkaline hydrolysis of this compound.[11]

Caption: Primary metabolic pathway of this compound.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard provides the necessary accuracy and precision for the quantification of etomidate in complex biological matrices. The well-defined chemical properties, established analytical workflows, and understood metabolic fate of this compound make it a reliable and critical component in the development and monitoring of etomidate-related therapies and in forensic analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Etomidate | C14H16N2O2 | CID 667484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. medkoo.com [medkoo.com]

- 5. glpbio.cn [glpbio.cn]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. clearsynth.com [clearsynth.com]

- 8. This compound | CAS | LGC Standards [lgcstandards.com]

- 9. schenautomacao.com.br [schenautomacao.com.br]

- 10. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Etomidate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etomidate-d5 is the deuterated analog of etomidate (B1671615), a short-acting intravenous anesthetic agent. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of etomidate in biological matrices by mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use ensures high accuracy and precision in pharmacokinetic and toxicological studies by correcting for variability in sample preparation and instrument response. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a summary of the mechanistic pathways of its non-deuterated counterpart, etomidate.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | (R)-ethyl-d5-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | Clearsynth |

| Synonyms | (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5 | MedKoo Biosciences |

| CAS Number | 3046414-03-0 | MedKoo Biosciences |

| Molecular Formula | C₁₄H₁₁D₅N₂O₂ | Clearsynth |

| Molecular Weight | 249.32 g/mol | Clearsynth |

| Exact Mass | 249.1526 | MedKoo Biosciences |

| Appearance | Neat liquid | Cayman Chemical |

| Purity | ≥99% deuterated forms (d₁-d₅) | Cayman Chemical |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol. | Cayman Chemical |

| Storage Conditions | Store at -20°C for long-term stability. | MedKoo Biosciences |

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic methods for the quantification of etomidate. Below are detailed methodologies for its application in UPLC-MS/MS and GC-MS analysis.

Quantification of Etomidate in Blood using UPLC-MS/MS

This method is adapted for the simultaneous quantitative analysis of etomidate and its metabolite, etomidate acid, in blood samples.[1][2]

2.1.1. Sample Preparation

-

To 500 µL of blood sample in a centrifuge tube, add a known concentration of this compound as the internal standard.

-

Add 1 mL of a precipitating solvent, such as acetonitrile (B52724), to the tube.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm membrane.

-

The filtered supernatant is then ready for UPLC-MS/MS analysis.

2.1.2. UPLC-MS/MS Conditions

-

Column: A C18 reversed-phase column is typically used.[1][2]

-

Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate).[1][2]

-

Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[1][2]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for etomidate and this compound.

Below is a graphical representation of the experimental workflow.

References

An In-depth Technical Guide to the Synthesis and Purification of Etomidate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Etomidate-d5, a deuterated analog of the short-acting intravenous anesthetic agent, etomidate (B1671615). This compound is primarily utilized as an internal standard for the quantification of etomidate in biological samples via mass spectrometry-based methods, such as GC-MS or LC-MS.[1][2] The deuterium (B1214612) labeling enhances the accuracy of these analytical techniques.[2] This document outlines the synthetic strategies, detailed experimental protocols, purification methods, and relevant quantitative data.

Synthesis of this compound

The synthesis of this compound, or (R)-ethyl-d5-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate, involves the preparation of a deuterated precursor followed by the construction of the imidazole (B134444) ring.[1][2][3] The deuterium atoms are located on the phenyl group.[1] A common synthetic approach for etomidate, which can be adapted for its deuterated analog, commences with the chiral amine, (R)-1-phenylethylamine.[4] The synthesis of the deuterated starting material, (R)-1-(phenyl-d5)ethylamine, is a crucial first step.

A prevalent strategy for the synthesis of the etomidate core involves the formation of an N-substituted glycine (B1666218) ester, which then undergoes formylation, cyclization to a mercaptoimidazole intermediate, and a final desulfurization step to yield the final product.[4]

Proposed Synthesis of (R)-1-(phenyl-d5)ethylamine:

Synthesis of this compound from (R)-1-(phenyl-d5)ethylamine:

The following sections detail the experimental protocols adapted from patent literature for the synthesis of etomidate, which can be applied to the synthesis of this compound using the deuterated starting material.

The following table summarizes quantitative data for key steps in a representative synthesis of etomidate. The yields are indicative and may vary based on specific reaction conditions and scale.

| Step | Starting Materials | Reagents & Solvents | Yield | Reference |

| 1. N-Alkylation | (R)-(+)-α-methylbenzylamine, Ethyl chloroacetate | Toluene, Triethylamine | - | [4] |

| 2. Formylation | (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester | Toluene, Ethyl formate, Sodium hydride, Formic acid | - | [4] |

| 3. Cyclization | Product from Step 2 | Ethanol (B145695), Concentrated hydrochloric acid, Potassium thiocyanate, Chloroform (B151607) | - | [4] |

| 4. Desulfurization | (+)-1-[(1R)-(α-methylbenzyl)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester | Potassium hydroxide (B78521), 30% Hydrogen peroxide, Water | - | [4] |

| Alternative Route | (R)-1-phenylethanol, Ethyl imidazole-4-carboxylate | K2CO3 | 30% | [5] |

The following protocols are adapted for the synthesis of this compound, assuming the use of (R)-1-(phenyl-d5)ethylamine as the starting material.

Step 1: Synthesis of (R)-(+)-N-(α-methylbenzyl-d5)glycine ethyl ester [4]

-

In a 500 ml reaction vessel, combine 24.0 g of (R)-(+)-α-methylbenzylamine-d5, 70.0 g of toluene, and 25.0 g of triethylamine.

-

Stir the mixture and cool it.

-

Slowly add 25.0 g of ethyl chloroacetate, ensuring the temperature is maintained below 40°C.

-

Heat the reaction mixture to 50-60°C and maintain for 8 hours. A significant amount of solid will precipitate during this time.

-

Cool the mixture, cease stirring, and filter the solids.

-

Wash the filter cake with hot toluene.

-

Combine the organic phases and wash twice with 50.0 ml of purified water for each wash.

Step 2: Formylation [4]

-

To a 500 ml reaction vessel, add 32.0 g of the liquid from the previous step and 74.0 g of toluene.

-

Stir and cool the mixture, then add 30.0 g of ethyl formate.

-

Add 45.0 g of 60% sodium hydride in three separate portions of 15.0 g each.

-

Allow the reaction to proceed at room temperature for 6 hours.

-

Stop stirring and wash the reaction mixture with purified water.

-

Combine the aqueous layers for the next step.

Step 3: Cyclization to form the mercaptoimidazole intermediate [4]

-

To the combined aqueous layer from the previous step in a 500 ml reaction vessel, add 30.0 g of ethanol.

-

Slowly add 27.0 g of concentrated hydrochloric acid, followed by 20.0 g of potassium thiocyanate.

-

Stir the mixture and allow it to react at 40-50°C for 6 hours.

-

Separate the organic layer and remove the ethanol under reduced pressure (-0.07 to -0.09 MPa).

-

Dissolve the residue in 120.0 g of chloroform and wash with purified water.

-

Dry the organic layer with 10.0 g of anhydrous sodium sulfate, filter, and evaporate the chloroform under reduced pressure (-0.075 to -0.09 MPa) to obtain a yellow viscous liquid.

Step 4: Desulfurization to yield this compound [4]

-

In a reaction flask, dissolve 1.00 g of potassium hydroxide in 5.00 g of purified water.

-

Add 5.00 g of (+)-1-[(1R)-(α-methylbenzyl-d5)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester to the flask and stir to dissolve.

-

In a separate flask, prepare a solution of 7.20 g of 30% hydrogen peroxide and 5.00 g of purified water.

-

Add the hydrogen peroxide solution dropwise to the imidazole solution, ensuring the temperature does not exceed 60°C.

-

After the addition is complete, maintain the reaction temperature at approximately 35°C for 3 hours.

-

Upon completion, quench the reaction (e.g., with sodium bisulfite solution), adjust the pH to alkaline, and extract with an organic solvent.

-

Concentrate the organic extract under reduced pressure to obtain crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove impurities and residual solvents, ensuring it meets the high purity standards (typically ≥99%) required for its use as an internal standard.[1] Common purification techniques include reduced pressure distillation and recrystallization.

The following table summarizes quantitative data for various purification methods of etomidate.

| Purification Method | Solvents | Conditions | Yield | Purity | Reference |

| Distillation | - | Reduced pressure, 118-124°C/2 mmHg | - | - | [4] |

| Recrystallization | N,N-dimethylformamide, Water (1:1 v/v) | Dissolve at ~65°C, cool to ~25°C, crystallize for 1 hour. | 82% | - | [6][7] |

| Recrystallization | Dimethyl sulfoxide (B87167) (DMSO), Water (1:2 v/v) | Dissolve at ~70°C, cool to ~5°C, crystallize for 1 hour. | 86% | 99.94% | [6] |

| Recrystallization | Carbon tetrachloride, 2-Propanol, Water | Add amino acid (aspartic acid), cool to 0-10°C, heat to 70-75°C, stand, filter. | - | High purity | [8] |

The following are detailed protocols for the purification of crude this compound.

Protocol 1: Recrystallization using N,N-dimethylformamide and Water [6][7]

-

Add 10 g of crude this compound and 20 mL of a mixed solvent of N,N-dimethylformamide and water (1:1 volume ratio) into a reaction vessel.

-

Start stirring and heat the mixture to approximately 65°C until the solid is completely dissolved.

-

Cool the solution to about 25°C and allow it to crystallize for 1 hour with continued stirring.

-

Filter the resulting crystals, wash with a cold solvent mixture, and dry to obtain purified this compound.

Protocol 2: Recrystallization using Dimethyl Sulfoxide (DMSO) and Water [6]

-

Add 10 g of crude this compound and 20 mL of a mixed solvent of DMSO and water (1:2 volume ratio) into a reaction vessel.

-

Begin stirring and heat the mixture to approximately 70°C to dissolve the crude product.

-

Cool the solution to about 5°C and maintain this temperature for 1 hour to allow for crystallization.

-

Filter the solid, wash with cold water, and dry to yield purified this compound as a white solid.

Protocol 3: Purification using Amino Acid [8]

-

Add deionized water to the crude this compound product and stir.

-

Add aspartic acid (e.g., a mass ratio of 100:5 to 100:6 of crude etomidate to amino acid).

-

Continue stirring and add an organic solvent mixture of carbon tetrachloride and 2-propanol (e.g., 1:4 to 1:5 mass ratio). The mass ratio of crude etomidate to the organic solvent is approximately 1:2.5 to 1:3.

-

Cool the mixture to 0-10°C, then heat to 70-75°C.

-

Let the mixture stand, then filter.

-

Recover the organic solvent from the organic layer and dry the product to obtain fine this compound raw material.

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows for this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: A typical purification workflow for this compound by recrystallization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. clearsynth.com [clearsynth.com]

- 4. benchchem.com [benchchem.com]

- 5. schenautomacao.com.br [schenautomacao.com.br]

- 6. CN114195720B - A kind of purification method of etomidate - Google Patents [patents.google.com]

- 7. CN114195720A - A kind of purification method of etomidate - Google Patents [patents.google.com]

- 8. CN111533695B - Etomidate preparation method - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of Etomidate-d5 as an Internal Standard in Quantitative Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Etomidate-d5's function as a stable isotope-labeled (SIL) internal standard in bioanalytical mass spectrometry. It covers the pharmacological mechanism of etomidate (B1671615), the principles of internal standardization, and the specific advantages conferred by isotopic labeling. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in drug development and analytical science.

The Pharmacological Action of Etomidate

Etomidate is a potent, short-acting intravenous anesthetic agent.[1] Its primary mechanism of action involves the positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3]

Etomidate binds to a specific site on the GABA-A receptor, enhancing the receptor's affinity for its endogenous ligand, GABA.[3][4] This potentiation of GABAergic activity increases the influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane.[5] The resulting inhibitory effect on neuronal firing leads to the clinical states of sedation and hypnosis required for anesthesia. Unlike many other anesthetics, etomidate provides remarkable cardiovascular stability, making it a preferred agent for patients with compromised cardiac function.[1][2] However, it is known to cause transient adrenal suppression by inhibiting the enzyme 11β-hydroxylase.[1][3]

The Role of Internal Standards in Bioanalysis

Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations that can compromise data integrity.[6] These variations can arise during sample preparation (e.g., extraction inconsistencies), chromatography (e.g., injection volume differences), and mass spectrometric detection (e.g., ion suppression or enhancement).[7]

An internal standard (IS) is a compound of a known, constant concentration added to every sample, calibrator, and quality control sample before processing.[6] The IS is chosen to be chemically similar to the analyte of interest. By measuring the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical workflow are normalized, significantly improving the accuracy and precision of the results.[6][7]

This compound: The Gold Standard Internal Standard

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[8][9] this compound is the deuterated analogue of etomidate, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen.[10][11] This substitution makes this compound the "gold standard" for the quantitative analysis of etomidate for several key reasons:

-

Near-Identical Physicochemical Properties : this compound has virtually the same chemical structure, polarity, and ionization potential as etomidate. This ensures it behaves identically during sample extraction, chromatography (co-elution), and ionization in the mass spectrometer.[6][12]

-

Correction for Matrix Effects : The matrix effect—the suppression or enhancement of ionization by co-eluting compounds from the biological sample—is a major challenge in LC-MS.[6] Because this compound co-elutes and has the same ionization efficiency as etomidate, it experiences the exact same matrix effects. The analyte-to-IS ratio remains constant, effectively canceling out this source of error.[8]

-

Distinguishable by Mass : Despite their chemical similarity, the mass spectrometer can easily differentiate between etomidate and this compound due to the mass difference imparted by the five deuterium atoms.[13] This allows for simultaneous detection and independent quantification.

Experimental Protocols and Data

The following sections detail a representative experimental protocol for the quantification of etomidate in biological matrices using this compound as an internal standard, based on established methods.[14][15][16]

Representative Experimental Protocol

-

Sample Preparation (Protein Precipitation) :

-

Pipette 100 µL of the biological sample (e.g., blood, plasma, or urine) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to each sample.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

-

-

Liquid Chromatography :

-

Mass Spectrometry :

-

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

The instrument is set to Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both etomidate and this compound.

-

Quantitative Data

The following tables summarize typical parameters for an LC-MS/MS method for etomidate quantification.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Etomidate | 245.1 | 195.1 | ESI+ |

| This compound | 250.1 | 200.1 | ESI+ |

| Etomidate Acid (Metabolite) | 217.1 | 173.1 | ESI+ |

Note: Data derived from common fragmentation patterns. Actual values should be optimized for the specific instrument.

Table 2: Typical Chromatographic Conditions

| Parameter | Value |

|---|---|

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 4 min |

| Total Run Time | ~6-9 minutes[14][17] |

Note: Conditions are representative and require optimization.

Table 3: Example Method Validation Parameters

| Parameter | Typical Range | Reference(s) |

|---|---|---|

| Linearity Range (Blood) | 2.5 - 500 ng/mL | [15][16][18] |

| Linearity Range (Urine) | 0.5 - 120 ng/mL | [14][17] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 7.5 ng/mL | [14][16] |

| Inter- and Intra-day Precision | < 15% RSD | [14][15] |

| Accuracy | 85-115% | [14][15] |

RSD: Relative Standard Deviation

Conclusion

This compound serves as an exemplary internal standard for the precise and accurate quantification of etomidate in complex biological matrices. Its mechanism of action as an IS is rooted in its nature as a stable isotope-labeled analogue, which allows it to mimic the behavior of the unlabeled analyte throughout the entire analytical process.[6][13] This co-behavior provides unparalleled correction for procedural variability, especially matrix-induced ionization effects, which is critical for robust and reliable bioanalytical method development in clinical and forensic toxicology, as well as in pharmacokinetic studies.[10][19] The use of this compound ensures that the quantitative data generated is of the highest quality, meeting the stringent requirements of researchers, scientists, and drug development professionals.

References

- 1. openanesthesia.org [openanesthesia.org]

- 2. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Etomidate? [synapse.patsnap.com]

- 4. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 6. benchchem.com [benchchem.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. veeprho.com [veeprho.com]

- 11. caymanchem.com [caymanchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. bioengineer.org [bioengineer.org]

An In-Depth Technical Guide to the Key Differences Between Etomidate and Etomidate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Etomidate (B1671615) and its deuterated analog, Etomidate-d5. While Etomidate is a well-characterized intravenous anesthetic agent, this compound is primarily utilized as an internal standard in analytical chemistry. This guide will delve into the fundamental chemical, pharmacokinetic, and pharmacodynamic distinctions between these two molecules, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Core Chemical and Physical Properties

Etomidate is a chiral imidazole (B134444) derivative, with the (R)-(+)-enantiomer possessing hypnotic activity.[1][2] this compound is a stable isotope-labeled version of Etomidate where five hydrogen atoms on the phenyl group have been replaced with deuterium.[3][4][5] This substitution results in a higher molecular weight for this compound, which is the basis for its use as an internal standard in mass spectrometry-based quantification of Etomidate.[3]

| Property | Etomidate | This compound | Reference(s) |

| IUPAC Name | ethyl (1R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | ethyl (1R)-1-[1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1H-imidazole-5-carboxylate | [3][4] |

| Chemical Formula | C₁₄H₁₆N₂O₂ | C₁₄H₁₁D₅N₂O₂ | [4][5] |

| Molecular Weight | 244.29 g/mol | 249.32 g/mol | [5][6] |

| Chirality | (R)-(+)-enantiomer is active | (R)-(+)-enantiomer is the labeled form | [1][2] |

| Primary Application | Intravenous anesthetic agent | Internal standard for analytical quantification of Etomidate | [3] |

The Kinetic Isotope Effect: A Theoretical Framework for Differentiation

The primary difference in the biological activity between Etomidate and this compound is expected to arise from the kinetic isotope effect (KIE). The KIE is a phenomenon where the substitution of an atom with a heavier isotope can lead to a change in the rate of a chemical reaction.[7] In the case of this compound, the C-D bonds are stronger and vibrate at a lower frequency than C-H bonds.[8] This can lead to a slower rate of metabolic reactions that involve the cleavage of these bonds.

Etomidate is primarily metabolized in the liver via hydrolysis of the ethyl ester by hepatic esterases to its inactive carboxylic acid metabolite.[1][2][9] While the deuteration in this compound is on the phenyl ring and not directly at the ester linkage, secondary KIEs can still influence the reaction rate.[10] It is hypothesized that the deuteration may subtly alter the electronic environment of the molecule, potentially leading to a modest decrease in the rate of ester hydrolysis.

Pharmacokinetic and Pharmacodynamic Profiles

Direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound versus Etomidate are not available in published literature, as this compound is synthesized for use as an analytical standard. However, based on the kinetic isotope effect, we can project the following potential differences:

| Parameter | Etomidate | This compound (Projected) | Rationale |

| Metabolism | Rapid hepatic ester hydrolysis | Slower hepatic ester hydrolysis | Kinetic Isotope Effect |

| Half-life (t₁/₂) | Short | Potentially longer | Slower metabolism would lead to a slower clearance rate. |

| Potency (EC₅₀) | Established | Likely very similar | The primary interaction with the GABA-A receptor is not expected to be significantly altered by deuteration on the phenyl ring. |

| Duration of Action | Short | Potentially slightly prolonged | A longer half-life could lead to a longer duration of hypnotic effect. |

It is crucial to emphasize that these projected differences for this compound are theoretical and would require experimental validation.

Signaling Pathway and Mechanism of Action

Etomidate exerts its hypnotic effects by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][11][12] Etomidate binds to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedation and hypnosis.

Etomidate's Mechanism of Action at the GABA-A Receptor.

Experimental Protocols

To experimentally determine the key differences between Etomidate and this compound, the following methodologies could be employed:

In Vitro Metabolic Stability Assay

This assay would quantify the rate of metabolism of both compounds in a controlled in vitro environment.

Objective: To compare the metabolic stability of Etomidate and this compound in human liver microsomes.

Materials:

-

Etomidate and this compound

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Etomidate and this compound in a suitable organic solvent (e.g., DMSO).

-

In separate microcentrifuge tubes, pre-incubate human liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and either Etomidate or this compound to the microsome suspension. The final concentration of the test compound should be in the low micromolar range.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (Etomidate or this compound) at each time point.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k) and the in vitro half-life (t₁/₂ = 0.693/k).

Workflow for an In Vitro Metabolic Stability Assay.

GABA-A Receptor Binding Assay

This assay would determine if deuteration affects the binding affinity of Etomidate to its target receptor.

Objective: To compare the binding affinity of Etomidate and this compound for the GABA-A receptor.

Materials:

-

Etomidate and this compound

-

Radiolabeled ligand for the GABA-A receptor (e.g., [³H]muscimol or a radiolabeled etomidate analog)

-

Membrane preparations from a cell line expressing human GABA-A receptors or from animal brain tissue

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of Etomidate and this compound.

-

In a multi-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of either Etomidate or this compound.

-

After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing ligand (Etomidate or this compound).

-

Determine the IC₅₀ (concentration that inhibits 50% of specific binding) for each compound and calculate the Ki (inhibition constant) to compare their binding affinities.

Conclusion

The primary and well-established difference between Etomidate and this compound lies in their application: Etomidate is a clinically used anesthetic, while this compound serves as an indispensable tool for its accurate quantification. The key theoretical difference from a pharmacological and metabolic perspective is the potential for a kinetic isotope effect due to the deuteration of the phenyl ring in this compound. This is expected to result in a slower rate of metabolism via ester hydrolysis, which could, in turn, lead to a slightly longer half-life and duration of action. However, without direct comparative experimental data, these differences remain hypothetical. The experimental protocols outlined in this guide provide a clear path for researchers to empirically investigate and quantify these potential differences, thereby providing a more complete understanding of the impact of deuteration on the biological activity of Etomidate.

References

- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. caymanchem.com [caymanchem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound (ester-d5) - CAS - 33125-97-2 (non-labelled) | Axios Research [axios-research.com]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Etomidate-d5 in Pharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Etomidate-d5 in pharmacological research. This compound, a deuterated analog of the short-acting intravenous anesthetic agent etomidate (B1671615), serves as a critical tool in bioanalytical, metabolic, and receptor binding studies. Its primary utility lies in its ability to act as a highly effective internal standard in mass spectrometry-based quantification, leveraging the kinetic isotope effect to a minimal degree while providing a distinct mass signature. This guide details the experimental protocols, quantitative data, and relevant biological pathways associated with the use of this compound.

Application as an Internal Standard in Quantitative Bioanalysis

This compound is predominantly used as an internal standard (IS) for the accurate quantification of etomidate and its primary metabolite, etomidate acid, in various biological matrices. The near-identical physicochemical properties of this compound to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variations in instrument response.

Experimental Protocols

Sample Preparation: The choice of sample preparation technique depends on the biological matrix and the required sensitivity.

-

Protein Precipitation (PPT): A common method for plasma and blood samples involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate proteins.[1][2]

-

To a 100 µL aliquot of the biological sample, add a known concentration of this compound solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and either inject directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase.

-

-

Liquid-Liquid Extraction (LLE): This technique is employed to extract the analyte and IS from more complex matrices and to concentrate the sample.

-

To a 1 mL sample, add the this compound internal standard.

-

Add 3 mL of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

-

Vortex for 5-10 minutes to facilitate the transfer of the analyte and IS into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.[3]

-

-

Hair Analysis: For the analysis of etomidate and its metabolite in hair, a more rigorous extraction is necessary.

-

Wash hair samples to remove external contamination.

-

Pulverize or cut the hair into small segments.

-

Incubate the hair segments in a methanol solution containing this compound.[4]

-

Agitate and sonicate the mixture to extract the analytes.

-

Centrifuge and inject the supernatant into the LC-MS/MS system.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of etomidate, etomidate acid, and this compound.[1][2]

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[1][2]

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient Elution: A gradient elution is used to achieve optimal separation and peak shape. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over a run time of 6-10 minutes.[1][2]

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is the standard for detection and quantification.[1][2][5]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for etomidate, etomidate acid, and this compound. For example, a common transition for etomidate is m/z 245.1 → 141.0.[5]

-

Quantitative Data

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The following tables summarize typical validation parameters from published studies.

| Analyte | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Etomidate | Blood | 2.5 | 2.5 - 500 | >0.999 | [1][2] |

| Etomidate Acid | Blood | 7.5 | 7.5 - 1000 | >0.999 | [1][2] |

| Etomidate | Urine | 0.5 | 0.5 - 50 | >0.9957 | [6] |

| Etomidate Acid | Urine | 1 | 1 - 100 | >0.9957 | [6] |

| Etomidate | Liver | 0.5 | 0.5 - 50 | >0.9957 | [6] |

| Etomidate Acid | Liver | 1 | 1 - 100 | >0.9957 | [6] |

| Etomidate | Kidney | 0.5 | 0.5 - 50 | >0.9957 | [6] |

| Etomidate Acid | Kidney | 1 | 1 - 100 | >0.9957 | [6] |

| Etomidate | Hair (pg/mg) | 10 | 10 - 2500 | >0.997 | [4] |

| Etomidate Acid | Hair (pg/mg) | 25 | 25 - 5000 | >0.997 | [4] |

Table 1: Summary of LC-MS/MS Method Validation Parameters for the Quantification of Etomidate and Etomidate Acid using this compound as an Internal Standard.

| Parameter | Etomidate in Blood | Etomidate Acid in Blood | Reference |

| Precision (Intra-day) | <15% | <15% | [2] |

| Precision (Inter-day) | <15% | <15% | [2] |

| Accuracy | 85-115% | 85-115% | [2] |

| Recovery | Consistent and reproducible | Consistent and reproducible | [2] |

| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS | [2] |

Table 2: Typical Method Performance Characteristics.

Experimental Workflow

Role in Metabolic Studies

While not a direct tracer for metabolic pathway elucidation in the same way radiolabeled compounds are, this compound is instrumental in quantitative metabolic studies. Its use as an internal standard enables the precise measurement of etomidate's disappearance and the appearance of its metabolites over time in in vitro and in vivo systems.

Etomidate is primarily metabolized in the liver by ester hydrolysis to its inactive carboxylic acid metabolite, etomidate acid.[7][8] Other minor metabolic pathways include hydroxylation, dealkylation, and dehydrogenation.[4][9][10]

Metabolic Stability Assays

In metabolic stability assays using liver microsomes or hepatocytes, this compound is used to accurately quantify the concentration of etomidate at different time points. This allows for the determination of key pharmacokinetic parameters such as intrinsic clearance (CLint) and in vitro half-life (t1/2).

Protocol Outline:

-

Incubate etomidate at a known concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

-

At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing a fixed concentration of this compound.

-

Process the samples as described in the bioanalytical section.

-

Analyze the samples by LC-MS/MS to determine the remaining concentration of etomidate.

-

Plot the natural logarithm of the remaining etomidate concentration versus time to determine the elimination rate constant and subsequently the in vitro half-life.

Metabolic Pathway of Etomidate

Application in Receptor Binding Assays

The primary molecular target of etomidate is the γ-aminobutyric acid type A (GABA-A) receptor, where it acts as a positive allosteric modulator.[8][11] Receptor binding assays are crucial for characterizing the interaction of etomidate and its analogs with the GABA-A receptor.

Currently, the use of this compound in receptor binding assays is not a standard practice. These assays typically rely on radiolabeled ligands (e.g., [3H]azietomidate or [3H]muscimol) to detect and quantify binding to the receptor.[12][13] The high sensitivity of radiodetection is well-suited for measuring the high-affinity interactions of ligands with their receptors.

While stable isotope-labeled ligands can be used in binding assays with detection by mass spectrometry, this approach is less common. The main challenge lies in separating the bound ligand from the free ligand and then quantifying the small amount of bound ligand, which can be technically demanding. However, the principle remains a possibility for future applications.

Typical Radioligand Binding Assay Protocol

-

Membrane Preparation: Isolate cell membranes containing the GABA-A receptor from brain tissue or cultured cells.

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]azietomidate) in the presence or absence of a competing unlabeled ligand (such as etomidate).

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data to determine binding parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax). Competition binding experiments are used to determine the inhibitory constant (Ki) of unlabeled ligands.[12][13]

Logical Relationship in Competitive Binding Assay

Conclusion

This compound is an indispensable tool in modern pharmacological research, particularly in the realm of quantitative bioanalysis. Its role as an internal standard in LC-MS/MS methods ensures the accuracy and reliability of pharmacokinetic and toxicological data for etomidate and its primary metabolite. While its direct application in metabolic pathway elucidation and receptor binding assays is limited, it provides crucial quantitative support for these studies. The methodologies and data presented in this guide underscore the importance of this compound for researchers, scientists, and drug development professionals working with etomidate and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Profile of Etomidate and Its Three Analogs in Zebrafish, Human Liver Microsomes, Human Urine and Hair Samples Using UHPLC‐Q Exactive Orbitrap‐HRMS | CoLab [colab.ws]

- 11. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and availability of Etomidate-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Etomidate-d5, a deuterated analog of the anesthetic agent etomidate (B1671615). This guide covers its commercial availability, key chemical and physical properties, and its primary application as an internal standard in quantitative analytical methods. Furthermore, it delves into the pharmacology of etomidate, providing insights into its mechanism of action.

Commercial Availability and Supplier Specifications

This compound is available from several commercial suppliers, primarily for research purposes. It is crucial to note that this product is not intended for human or veterinary use. The following table summarizes the quantitative data available from various suppliers.

| Supplier | Catalog Number | Purity | Formulation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Price (USD) | Availability |

| Cayman Chemical | 40297 | ≥99% deuterated forms (d1-d5) | Neat liquid | C₁₄H₁₁D₅N₂O₂ | 249.3 | 3046414-03-0 | $475 / 1mg | In stock |

| MedKoo Biosciences | 126669 | >98% | To be determined | C₁₄H₁₁D₅N₂O₂ | 249.32 | 3046414-03-0 | $785 / 1mg | 2 Weeks |

| Biomol | Cay40297-1 | >99% deuterated forms (d1-d5) | Neat liquid | C₁₄H₁₁D₅N₂O₂ | 249.3 | 3046414-03-0 | €616 / 1mg | 6 - 10 business days |

| Clearsynth | CS-T-102936 | Not specified | Not specified | C₁₄H₁₁D₅N₂O₂ | 249.32 | 33125-97-2 (Unlabelled) | Request a Quote | Not specified |

| LGC Standards | TRC-E933302 | >95% (HPLC) | Neat | C₁₄D₅H₁₁N₂O₂ | 249.32 | Not specified | Request a Quote | Please enquire |

| Veeprho | DVE00673 | Not specified | Not specified | Not specified | Not specified | Not specified | Request a Quote | Not specified |

| Sapphire North America | 40297 | Not specified | Not specified | C₁₄H₁₁D₅N₂O₂ | Not specified | Not specified | Not specified | Not specified |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. The CAS number for the unlabeled compound is 33125-97-2[1][2].

Physicochemical Properties

-

IUPAC Name: ethyl (R)-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate[3]

-

Synonyms: (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5[4][5][6][7]

-

Solubility: Soluble in DMF, DMSO, Ethanol, and Methanol[6][7].

-

Storage: Store at -20°C for long-term stability (≥ 4 years)[5][7][8]. For short-term storage, 0 - 4°C is recommended[5].

-

Shipping: Typically shipped on wet ice in the continental US; conditions may vary for other locations[7].

Experimental Protocols

Synthesis and Purification of Etomidate (Parent Compound)

-

Preparation of (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester: (R)-(+)-α-methylbenzylamine is reacted with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) in a solvent such as toluene[9].

-

Formylation: The resulting ester is then formylated using formic acid[9].

-

Cyclization and Thionation: The formylated intermediate is cyclized, and a sulfur atom is introduced, often using potassium thiocyanate, to form a mercaptoimidazole intermediate[9].

-

Desulfurization: The mercapto group is removed to yield etomidate. This can be achieved using an oxidizing agent like hydrogen peroxide in an acidic medium[10].

For the synthesis of this compound, a deuterated starting material, such as phenyl-d5-magnesium bromide, could be incorporated in an appropriate step of a convergent synthesis, or a late-stage H/D exchange could be performed on a suitable precursor.

Purification of Etomidate: A patented method for the purification of crude etomidate involves the following steps[11]:

-

The crude etomidate is dissolved in a mixed solvent system of an organic solvent (e.g., N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, acetonitrile (B52724), or acetone) and water with heating[11].

-

The solution is then cooled to induce crystallization[11].

-

The purified etomidate crystals are collected by filtration, washed, and dried[11].

Quantification of Etomidate in Biological Samples using this compound as an Internal Standard by UPLC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of etomidate in biological matrices like blood, plasma, and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods[9][11][12][13][14][15]:

1. Sample Preparation (Protein Precipitation):

-

To 500 µL of the biological sample (e.g., blood, urine), add 1 mL of a protein precipitation solvent, typically a 1:1 (v/v) mixture of acetonitrile and methanol[12].

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation[12].

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins[12].

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis[12].

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used[9][16].

-

Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an aqueous component (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water) and an organic component (e.g., acetonitrile)[9][11][16].

-

Flow Rate: A typical flow rate is around 0.4 mL/min[16].

-

Column Temperature: Maintained at approximately 40°C[17].

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used[9][11][16].

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor and product ion transitions for both etomidate and this compound are monitored.

-

Etomidate: Precursor ion m/z 245.1, with product ions typically around m/z 141.0 and m/z 95.0[12].

-

This compound: The precursor ion will be m/z 250.1, and the product ions will be monitored accordingly.

-

-

Ion Source Parameters: These are optimized for the specific instrument and include settings for ion spray voltage, curtain gas, nebulizer gas, and source temperature[12].

-

3. Quantification:

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of etomidate and a fixed concentration of the internal standard, this compound.

-

The peak area ratio of the analyte (etomidate) to the internal standard (this compound) is plotted against the concentration of the analyte.

-

The concentration of etomidate in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Mechanism of Action

Etomidate's Interaction with the GABA-A Receptor

The primary mechanism of action for etomidate's anesthetic effects is its potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Etomidate acts as a positive allosteric modulator, binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This binding increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions upon GABA binding. The resulting hyperpolarization of the neuron's membrane makes it more difficult for the neuron to fire an action potential, leading to the sedative and hypnotic effects of the drug.

Caption: Etomidate potentiates GABA-A receptor activity.

Inhibition of Cytochrome P450 Enzymes

A significant side effect of etomidate is its dose-dependent inhibition of adrenal steroid synthesis. This occurs through the inhibition of the cytochrome P450 enzyme 11β-hydroxylase (CYP11B1)[4][5][19]. This enzyme is crucial for the conversion of 11-deoxycortisol to cortisol. The imidazole (B134444) ring of etomidate is thought to be a key structural feature responsible for this inhibitory action[4][5].

Caption: Etomidate inhibits cortisol synthesis via CYP11B1.

Conclusion

This compound is a valuable tool for researchers in pharmacology, toxicology, and drug metabolism. Its primary utility as an internal standard ensures the accuracy and reliability of quantitative analytical methods for etomidate. Understanding its commercial availability, physicochemical properties, and the underlying pharmacology of its parent compound is essential for its effective application in a research setting. This guide provides a foundational understanding to support further investigation and application of this compound in scientific research.

References

- 1. What is the mechanism of Etomidate? [synapse.patsnap.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The interaction of the general anesthetic etomidate with the gamma-aminobutyric acid type A receptor is influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sciex.com [sciex.com]

- 13. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Optimization, and in vitro and in vivo evaluation of etomidate intravenous lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]

- 19. openanesthesia.org [openanesthesia.org]

Navigating the Core Technical Aspects of Etomidate-d5: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental methodologies for Etomidate-d5. Designed for the laboratory professional, this document synthesizes critical information to ensure the safe and effective use of this deuterated internal standard in research and development settings.

Safety Data Sheet (SDS) and Hazard Information

This compound, the deuterated analog of the short-acting intravenous anesthetic etomidate (B1671615), is primarily utilized as an internal standard for the quantification of etomidate in biological matrices. While a specific, comprehensive safety data sheet for this compound is not consistently available across all suppliers, the safety profile is considered analogous to that of etomidate. The health and safety data for deuterated compounds are generally assumed to be similar to their non-deuterated counterparts.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Environmental Hazard: Very toxic to aquatic life.

Precautionary Statements:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Name | ethyl (R)-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate |

| Synonyms | (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5 |

| Molecular Formula | C₁₄H₁₁D₅N₂O₂ |

| Molecular Weight | 249.32 g/mol |

| Appearance | Colorless Oil or White to Off-White Solid |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |

Toxicological Information

Toxicological data for this compound is limited. The data presented below is for the parent compound, etomidate, and should be considered relevant for the deuterated form.

| Toxicity Metric | Value | Species |

| LD50 (Intravenous) | 29.5 mg/kg | Mouse |

| LD50 (Intravenous) | 14.8-24.3 mg/kg | Rat |

Handling and Storage Precautions

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or in a poorly ventilated area.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from direct sunlight.

-

Recommended storage temperature is typically -20°C.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Deuterated compounds should be treated as chemical waste. Consult your institution's environmental health and safety office for specific guidelines. Do not dispose of down the drain or in regular trash.

Experimental Protocols

This compound is a critical tool in pharmacokinetic and metabolic studies of etomidate. Below are detailed methodologies for key experiments.

Quantification of Etomidate in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of etomidate in plasma.

Materials:

-

Etomidate and this compound standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Plasma samples

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC vials

-

LC-MS/MS system with an ESI source

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of etomidate and this compound in methanol.

-

Prepare a series of calibration standards and QCs by spiking blank plasma with appropriate volumes of the etomidate stock solution.

-

Prepare the internal standard (IS) working solution by diluting the this compound stock solution with methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC in a centrifuge tube, add 200 µL of the IS working solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate etomidate from matrix components (e.g., start with 95% A, ramp to 5% A, then re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Positive ESI):

-

Monitor the following MRM transitions (Note: specific transitions should be optimized on the instrument used):

-

Etomidate: Q1/Q3 (e.g., m/z 245.1 -> 199.1)

-

This compound: Q1/Q3 (e.g., m/z 250.1 -> 204.1)

-

-

Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of etomidate to this compound against the concentration of the calibration standards.

-

Determine the concentration of etomidate in the unknown samples and QCs using the regression equation from the calibration curve.

-

Experimental Workflow for Etomidate Quantification

Caption: Workflow for the quantification of etomidate in plasma using this compound.

In Vitro Assessment of GABAA Receptor Modulation

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes to study the effects of etomidate on GABAA receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for GABAA receptor subunits (e.g., α1, β2, γ2)

-

Etomidate solutions of varying concentrations

-

GABA solutions of varying concentrations

-

Recording medium (e.g., ND96)

-

Two-electrode voltage-clamp setup

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording medium.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Data Acquisition:

-

To assess potentiation, apply a low concentration of GABA (EC5-10) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of etomidate and record the potentiation of the current.

-

To assess direct activation, apply varying concentrations of etomidate in the absence of GABA and record any elicited current.

-

Wash the oocyte with recording medium between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents.

-

For potentiation, plot the percentage increase in current as a function of etomidate concentration to determine the EC50.

-

For direct activation, plot the current amplitude as a function of etomidate concentration to determine the EC50.

-

Signaling Pathways

Etomidate primarily exerts its effects through two main mechanisms: positive allosteric modulation of the GABAA receptor and inhibition of adrenal steroidogenesis.

Etomidate Interaction with the GABAA Receptor

Etomidate enhances the effect of the inhibitory neurotransmitter GABA by binding to a specific site on the GABAA receptor, a ligand-gated ion channel. This binding increases the receptor's affinity for GABA, leading to a more prolonged opening of the chloride channel and subsequent hyperpolarization of the neuron, which results in the sedative and hypnotic effects.

The Use of Etomidate-d5 in GABAa Receptor Binding Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Etomidate-d5 in the study of γ-aminobutyric acid type A (GABAa) receptors. Etomidate (B1671615) is a potent intravenous general anesthetic that exerts its effects by acting as a positive allosteric modulator of GABAa receptors.[1][2] The deuterated analog, this compound, serves as a valuable tool, primarily as an internal standard, for the precise quantification of etomidate in biological samples using mass spectrometry techniques.[3][4][5] This guide details experimental protocols for both traditional radioligand binding assays and modern mass spectrometry-based approaches, presents quantitative data on etomidate's interaction with GABAa receptors, and visualizes key pathways and workflows.

Introduction to Etomidate and the GABAa Receptor

The GABAa receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[6] It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission.[6] The receptor is a heteropentameric complex with multiple binding sites for various molecules, including benzodiazepines, barbiturates, and general anesthetics like etomidate.[7][8]

Etomidate enhances the effect of GABA by binding to an allosteric site on the GABAa receptor, located at the interface between the α and β subunits in the transmembrane domain.[8][9][10] This binding potentiates the GABA-evoked currents and, at higher concentrations, can directly activate the receptor.[11][12] The sensitivity of the GABAa receptor to etomidate is highly dependent on the specific β subunit isoform present, with receptors containing β2 or β3 subunits being more sensitive than those with β1 subunits.[13]

This compound, a deuterated version of etomidate, is chemically identical to its non-deuterated counterpart but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium.[3][4] This property makes it an ideal internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it co-elutes with etomidate but can be distinguished by its mass.[3][4][14]

Data on Etomidate Interaction with GABAa Receptors

The following table summarizes key quantitative data on the interaction of etomidate with GABAa receptors from various studies. It is important to note that these values are for non-deuterated etomidate, as this compound is primarily used as an internal standard and not typically characterized for its own binding affinity in the literature. However, its binding affinity is expected to be very similar to that of etomidate.

| Parameter | Value | Receptor Subtype / System | Reference |

| EC50 (Potentiation of GABA) | 0.7 ± 0.06 μM | α6β3γ2 | [15] |

| EC50 (Potentiation of GABA) | 1.3 ± 0.1 μM | α6β1-2γ2 (chimeric) | [15] |

| EC50 (Potentiation of GABA) | 1.5 μM | α1β3γ2L | [8] |

| EC50 (Direct Activation) | 23 ± 2.4 μM | α6β3γ2 | [15] |

| EC50 (Direct Activation) | 34 μM | α6β1-2γ2 (chimeric) | [15] |

| EC50 (Direct Activation) | 61 µM | α1β2γ2 | [11] |

| IC50 (Inhibition of [3H]azi-etomidate photolabeling) | 30 μM | Bovine cortex GABAa receptors | [9][10] |

Experimental Protocols

This section provides detailed methodologies for two key experimental approaches utilizing this compound in the context of GABAa receptor binding studies.

Radioligand Competitive Binding Assay

While primarily used as an internal standard, this compound can theoretically be used as a competitor in a radioligand binding assay to determine its binding affinity for the GABAa receptor. This protocol is adapted from established methods for GABAa receptor binding assays.[6][7][16]

Objective: To determine the inhibitory constant (Ki) of this compound for the GABAa receptor by measuring its ability to displace a known radioligand.

Materials:

-

Membrane Preparation: Crude synaptic membranes from rat brain tissue or cell lines expressing specific GABAa receptor subtypes.[6][16]

-